molecular formula C9H10FN5O5 B12410037 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B12410037
M. Wt: 287.20 g/mol
InChI Key: AWEWMNDSGXRWGS-TZLAVLDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a fluoropyrimidine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves several steps, typically starting with the preparation of the oxolan ring followed by the introduction of the azido and fluoropyrimidine groups. Common synthetic routes include:

    Step 1: Formation of the oxolan ring through cyclization reactions.

    Step 2: Introduction of the azido group via nucleophilic substitution reactions.

    Step 3: Attachment of the fluoropyrimidine moiety through coupling reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its azido group, which can be used in click chemistry.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules. The fluoropyrimidine moiety can inhibit enzymes involved in DNA synthesis, leading to potential antiviral and anticancer effects.

Comparison with Similar Compounds

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide: Known for its use in antiviral therapies.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Studied for its unique fluorinated properties.

The uniqueness of this compound lies in its combination of an azido group and a fluoropyrimidine moiety, which provides distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10FN5O5

Molecular Weight

287.20 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)/t4-,5?,6+,8-/m1/s1

InChI Key

AWEWMNDSGXRWGS-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F

Origin of Product

United States

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